molecular formula C24H17NO4 B1399543 2-(6-Benzyloxy-benzofuran-2-ylmethyl)-isoindole-1,3-dione CAS No. 912462-44-3

2-(6-Benzyloxy-benzofuran-2-ylmethyl)-isoindole-1,3-dione

Cat. No.: B1399543
CAS No.: 912462-44-3
M. Wt: 383.4 g/mol
InChI Key: AHDULCYLUWIUGT-UHFFFAOYSA-N
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Description

2-(6-Benzyloxy-benzofuran-2-ylmethyl)-isoindole-1,3-dione is a complex organic compound that features a benzofuran moiety linked to an isoindole-1,3-dione structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-Benzyloxy-benzofuran-2-ylmethyl)-isoindole-1,3-dione typically involves multiple steps. One common method includes the following steps:

    Formation of Benzofuran Moiety: The benzofuran ring can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate aldehyde or ketone.

    Benzyloxy Substitution: The benzofuran derivative is then subjected to a benzyloxy substitution reaction, often using benzyl bromide in the presence of a base such as potassium carbonate.

    Coupling with Isoindole-1,3-dione: The final step involves coupling the benzyloxy-benzofuran derivative with isoindole-1,3-dione. This can be achieved through a nucleophilic substitution reaction, where the benzofuran derivative acts as a nucleophile attacking the isoindole-1,3-dione.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(6-Benzyloxy-benzofuran-2-ylmethyl)-isoindole-1,3-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon, resulting in the removal of the benzyloxy group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the benzyloxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Benzyl bromide with potassium carbonate in an organic solvent like dimethylformamide.

Major Products

    Oxidation: Oxidized benzofuran derivatives.

    Reduction: Debenzylated benzofuran derivatives.

    Substitution: Various substituted benzofuran derivatives depending on the nucleophile used.

Scientific Research Applications

2-(6-Benzyloxy-benzofuran-2-ylmethyl)-isoindole-1,3-dione has several applications in scientific research:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

    Materials Science: It is explored for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), due to its unique electronic properties.

    Biological Studies: The compound is used in biochemical assays to study enzyme interactions and receptor binding.

Mechanism of Action

The mechanism of action of 2-(6-Benzyloxy-benzofuran-2-ylmethyl)-isoindole-1,3-dione involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The benzofuran moiety can interact with aromatic residues in proteins, while the isoindole-1,3-dione structure can form hydrogen bonds with amino acid residues, stabilizing the compound-protein complex.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Methoxyphenyl)benzofuran
  • 2-(4-Methylphenyl)benzofuran
  • 2-(3,4-Dimethoxyphenyl)benzofuran
  • 5-(Benzofuran-2-yl)benzo[d][1,3]dioxole

Uniqueness

2-(6-Benzyloxy-benzofuran-2-ylmethyl)-isoindole-1,3-dione is unique due to the presence of both the benzyloxy-benzofuran and isoindole-1,3-dione moieties. This dual functionality allows it to participate in a wider range of chemical reactions and interact with diverse biological targets, making it a versatile compound in both chemical and biological research.

Properties

IUPAC Name

2-[(6-phenylmethoxy-1-benzofuran-2-yl)methyl]isoindole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H17NO4/c26-23-20-8-4-5-9-21(20)24(27)25(23)14-19-12-17-10-11-18(13-22(17)29-19)28-15-16-6-2-1-3-7-16/h1-13H,14-15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHDULCYLUWIUGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC3=C(C=C2)C=C(O3)CN4C(=O)C5=CC=CC=C5C4=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

To a tetrahydrofuran (300 mL) solution of (6-benzyloxy-benzofuran-2-yl)-methanol (14.2 g, 55.8 mmol) described in Production Example 1-2-2 were added phthalimide (9.03 g, 61.4 mmol), triphenylphosphine (17.6 g, 67 mmol) and diethylazodicarboxylate (29.2 g, 67 mmol) at 0° C., which was stirred at room temperature for 7 hours 30 minutes. To the reaction mixture was added water at room temperature followed by extraction with ethyl acetate. After washing the organic layer with water and sat. NaCl, the organic layer was dried over anhydrous magnesium sulfate and filtered. The filtrate was concentrated under a reduced pressure and the residue was purified by NH silica gel column chromatography (heptane:ethyl acetate=3:1) to obtain a mixture of the title compound and a by-product (14.3 g) as a white solid. This was then used in the next reaction without additional purification.
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14.2 g
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17.6 g
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diethylazodicarboxylate
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29.2 g
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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